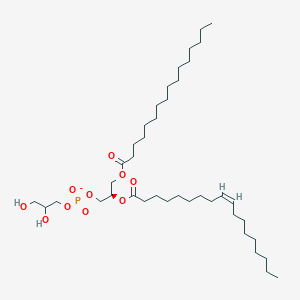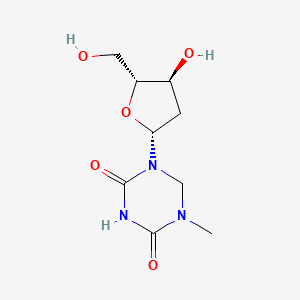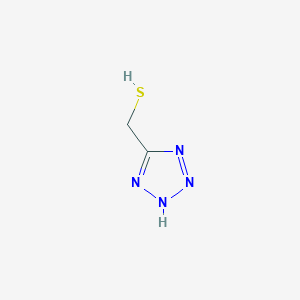
(+)-Corypalmine
Vue d'ensemble
Description
(+)-Corypalmine is a naturally occurring alkaloid found in several plant species, including Corydalis species. It is a dimeric alkaloid, meaning it contains two molecules of the same type of alkaloid linked together. It has been studied extensively for its medicinal properties and has been found to have a wide range of effects on the body and brain. (+)-Corypalmine has been used in traditional Chinese medicine for centuries and is now being studied for its potential therapeutic uses. (+)-Corypalmine has been found to have anti-inflammatory, anti-tumor, and analgesic properties. It has also been found to have an effect on the central nervous system, including anxiolytic and antidepressant effects.
Applications De Recherche Scientifique
Inhibition of Fungal Spore Germination
(+)-Corypalmine has demonstrated significant efficacy in inhibiting the spore germination of various fungi. Studies have shown its inhibitory activity against plant pathogenic and saprophytic fungi, such as Alternaria solani, Curvularia spp., and Ustilago cynodontis. Notably, Heterosporium sp. and Ustilago cynodontis were most sensitive to (+)-Corypalmine, showing complete inhibition of spore germination at low concentrations (Maurya et al., 2008).
Phytochemical Analysis
Research involving the phytochemical investigation of plants like Annona leptopetala (Annonaceae) led to the characterization of (+)-Corypalmine. This study contributed to the understanding of the chemical composition and potential applications of plant-derived compounds, highlighting the importance of (+)-Corypalmine in the context of natural product chemistry (Rodrigues et al., 2016).
Pharmacokinetics Studies
The pharmacokinetics of (+)-Corypalmine has been a subject of interest. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed for the determination of (+)-Corypalmine in biological samples, such as mouse blood. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of (+)-Corypalmine, which is essential for its potential therapeutic applications (Wu et al., 2018).
Alzheimer's Disease Research
Alkaloids, including (+)-Corypalmine, have been investigated for their potential activity against Alzheimer's disease (AD) targets. Studies on Corydalis cava alkaloids indicated their multifunctional activity against AD targets like β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These findings are significant for the development of novel therapeutic agents for AD (Chlebek et al., 2016).
Dopamine Receptor Antagonists
Research has identified alkaloids from Corydalis yanhusuo, including (+)-Corypalmine, as dopamine D1 receptor antagonists. This study provided a pharmacological basis for the traditional use of C. yanhusuo in treating drug addiction and pain relief, demonstrating the potential of (+)-Corypalmine in neurological and psychiatric disorders (Wu et al., 2018).
Propriétés
IUPAC Name |
(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Corypalmine | |
CAS RN |
6018-39-9 | |
| Record name | Corypalmine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORYPALMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



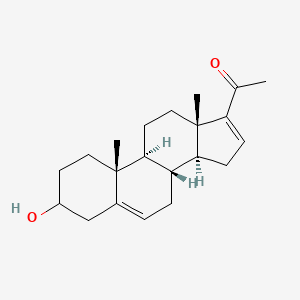
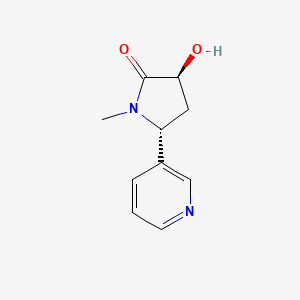
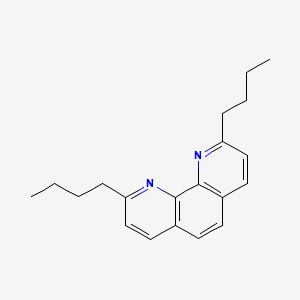
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)

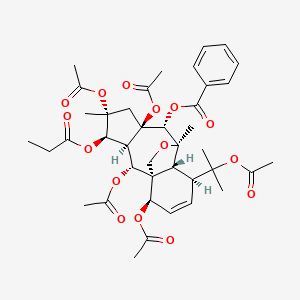


![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)

